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Bicyclo[4.3.1]decan-10-one

Cat. No.: B12932401
M. Wt: 152.23 g/mol
InChI Key: SCXIMVZGFMXUIO-UHFFFAOYSA-N
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Description

Historical Perspectives in Bridged Bicyclic Ketone Chemistry

The chemistry of bridged bicyclic systems is fundamentally linked to Bredt's Rule , first formulated by Julius Bredt in 1924. purechemistry.org This rule originally stated that a double bond cannot be located at the bridgehead of a bridged ring system. purechemistry.orgquora.commasterorganicchemistry.com This is due to the significant ring strain that would arise from the inability of the p-orbitals to achieve the necessary planar alignment for a stable π-bond. wordpress.comwikipedia.org This principle has profound implications for the synthesis and reactivity of bridged bicyclic ketones. For instance, enolate formation at a bridgehead carbon is generally disfavored, which in turn affects reactions such as aldol (B89426) condensations and alpha-halogenations at that position.

Early research in this field focused on understanding the stability and reactivity of these strained systems. The synthesis of bridged bicyclic ketones presented considerable challenges, often requiring innovative synthetic strategies to overcome the inherent ring strain. gla.ac.ukacs.org Over the years, the limitations of Bredt's rule have been tested, and while it remains a crucial guiding principle, chemists have successfully synthesized "anti-Bredt" compounds, particularly in larger ring systems where the geometric constraints are less severe. wikipedia.org The ongoing exploration of these molecules continues to push the boundaries of synthetic organic chemistry. nih.gov

Structural Characteristics and Nomenclature of Bicyclo[4.3.1]decan-10-one

This compound is a prime example of a bridged bicyclic ketone, possessing a distinctive and rigid three-dimensional structure. Its chemical formula is C₁₀H₁₆O.

The systematic name, This compound , is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for bicyclic alkanes. nih.govyoutube.com The term "bicyclo" indicates a molecule with two rings sharing two common atoms, known as bridgehead carbons. The numbers in the brackets, [4.3.1], refer to the number of carbon atoms in the three bridges connecting the two bridgehead carbons, in descending order. In this case, there are bridges of four, three, and one carbon atom(s). The parent alkane name is "decane," indicating a total of ten carbon atoms in the bicyclic system. The suffix "-10-one" specifies the presence of a ketone functional group at the carbon atom designated as position 10.

Table 1: IUPAC Nomenclature Breakdown for this compound
ComponentExplanation
Bicyclo Indicates a bicyclic compound with two bridgehead carbons.
[4.3.1] Specifies the lengths of the three bridges connecting the bridgehead carbons (four, three, and one carbon atoms, respectively).
decan Denotes a total of ten carbon atoms in the bicyclic framework.
-10-one Indicates a ketone functional group located at carbon number 10.

A fascinating aspect of the stereochemistry of certain bridged bicyclic systems is the concept of inside-outside stereoisomerism . wikipedia.orgbyjus.combritannica.comlibretexts.orgyoutube.com This type of isomerism can occur in sufficiently large and flexible bicyclic molecules where a bridge can be oriented either "inside" or "outside" the main ring system. This leads to stable, isolable stereoisomers that are not enantiomers or diastereomers in the traditional sense.

While inside-outside isomerism is more commonly discussed in larger systems like bicyclo[8.8.8]hexacosane, the principles can be considered in related strained bicyclic structures. For instance, the natural product ingenol (B1671944) contains a bicyclo[4.4.1]undecane core where one of the bridges exhibits a trans-fusion, leading to significant ring strain, a feature related to the concept of inside-outside isomerism. masterorganicchemistry.com Although direct evidence for stable inside-outside isomers of this compound is not prominent in the literature, the inherent strain and conformational rigidity of the bicyclo[4.3.1]decane framework are crucial factors that influence its reactivity and its utility in stereocontrolled syntheses.

Significance within Organic Synthesis and Natural Product Chemistry

This compound and its derivatives are not merely chemical curiosities; they serve as vital building blocks in the construction of complex molecules, particularly those of biological importance.

The bicyclo[4.3.1]decane skeleton is a key structural motif in several biologically active natural products. doi.orgpolyu.edu.hk Two prominent examples are Phomoidride B (also known as CP-263,114) and Welwistatin .

Phomoidride B is a potent inhibitor of farnesyl transferase and squalene (B77637) synthase, enzymes involved in key cellular processes. psu.edujohnwoodgroup.com Its complex architecture, which includes the bicyclo[4.3.1]decane core, is believed to be crucial for its biological activity. psu.edu Synthetic efforts towards Phomoidride B have often focused on the strategic construction of this bicyclic system. researchgate.netjohnwoodgroup.com

Welwistatin (N-methylwelwitindolinone C isothiocyanate) is a cyanobacterial metabolite that has garnered significant attention for its ability to reverse multidrug resistance (MDR) in cancer cells. researchgate.netacs.org The rigid bicyclo[4.3.1]decane core is a defining feature of the welwitindolinone family of alkaloids and is considered essential for their potent biological effects. acs.orgnih.gov The unique three-dimensional arrangement of functional groups imposed by this scaffold is thought to be critical for its interaction with biological targets. nih.govbham.ac.uk

The structural rigidity and functionality of this compound make it a valuable intermediate in the synthesis of a variety of complex polycyclic systems. nih.govnih.govrsc.org Organic chemists have utilized this scaffold as a starting point for the construction of intricate molecular architectures through various transformations, such as ring-expansion, ring-contraction, and fragmentation reactions.

For example, the bicyclo[4.3.1]decane framework has been employed in domino reactions to generate multiple stereocenters with high diastereoselectivity. doi.org Furthermore, synthetic studies targeting natural products have demonstrated the utility of bicyclo[4.3.1]decane derivatives in accessing other complex ring systems. gla.ac.uk The predictable stereochemistry of reactions involving this rigid bicyclic ketone allows for the controlled synthesis of specific isomers of more elaborate polycyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B12932401 Bicyclo[4.3.1]decan-10-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

bicyclo[4.3.1]decan-10-one

InChI

InChI=1S/C10H16O/c11-10-8-4-1-2-5-9(10)7-3-6-8/h8-9H,1-7H2

InChI Key

SCXIMVZGFMXUIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCCC(C1)C2=O

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 4.3.1 Decan 10 One and Its Derivatives

Foundational and Early Synthetic Routes

Early efforts to construct the bicyclo[4.3.1]decan-10-one skeleton laid the groundwork for more advanced synthetic designs. These foundational methods often relied on intramolecular cyclization and condensation reactions, demonstrating the feasibility of accessing this challenging bridged system.

A significant challenge in the synthesis of bridged bicyclic systems is the control of stereochemistry, particularly the "inside-outside" stereoisomerism. The synthesis of trans-bicyclo[4.3.1]decan-10-one represents a key achievement in addressing this challenge. uspto.govacs.org Research by Winkler, Hey, and Williard detailed a successful approach to this target, contributing to the broader understanding of stereoisomerism in bicyclic molecules. uspto.govacs.orgjst.go.jp Their work was part of a larger investigation into inside-outside stereoisomerism, which also included the synthesis of related structures like trans-bicyclo[5.3.1]undecan-11-one. acs.org This body of research provided crucial insights into the conformational properties and synthetic accessibility of these sterically demanding structures. uspto.gov

Intramolecular reactions have proven to be powerful tools for forging the bicyclo[4.3.1]decane core, efficiently constructing the requisite carbon-carbon bonds to form the bridged ring system.

Intramolecular aldol (B89426) reactions have been effectively employed to create the bicyclo[4.3.1]decane framework. This strategy typically involves a suitably substituted cyclononane (B1620106) or a related precursor that can undergo cyclization to form the one-carbon bridge. For instance, the aldol cyclization of bicyclo[4.3.1]decane-3,8-dione has been studied, revealing pathways to form isotwistanone systems, which are structurally related to the bicyclo[4.3.1]decane core. tandfonline.comnii.ac.jp

In a different approach, the ozonation of trinor-18α-olean-17(22)-ene derivatives can generate tetracyclic ketoaldehydes. acs.org These intermediates, upon treatment with acid, undergo an intramolecular aldol reaction to yield novel triterpenes containing an unusual bicyclo[4.3.1]decane fragment. acs.org This methodology demonstrates the first reported use of an intramolecular aldol reaction to produce this specific bridged structure in the context of modified triterpenes. acs.org

Starting Material ClassReaction ConditionsProduct TypeReference
Bicyclo[4.3.1]decane-dionesBase or Acid CatalysisIsotwistanones tandfonline.com
Tetracyclic Ketoaldehydesp-TsOH, Acetone (B3395972)Triterpenes with bicyclo[4.3.1]decane motif acs.org

Tandem, or one-pot, reaction sequences provide an efficient pathway to complex molecules by minimizing intermediate purification steps. A sequential hydroformylation/aldol condensation strategy has been successfully applied to the synthesis of the bicyclo[4.3.1]decane skeleton. d-nb.info This approach begins with a cyclic ketone bearing an unsaturated side chain. The terminal olefin is first subjected to hydroformylation, which introduces an aldehyde group. This newly formed aldehyde then participates in an intramolecular aldol condensation with the existing ketone, closing the ring to form the bicyclic system. For example, the hydroformylation of 1-allyl-cycloheptanone followed by aldol addition yields this compound derivatives. d-nb.infotu-dortmund.de This tandem process has been shown to be a viable method for creating the bicyclic skeletons of natural products from commercially available starting materials. d-nb.info

Starting MaterialCatalyst SystemKey ProductsReference
1-allyl-cycloheptanoneCo₂(CO)₈ / Syngas (CO/H₂)This compound d-nb.info
Ethyl 1-alkenyl-2-oxocycloalkane-carboxylatesRh/phosphine complexes, then acidEthyl 5-hydroxy-10-oxo-bicyclo[4.3.1]decane carboxylate tu-dortmund.de

Intramolecular Cyclization and Condensation Strategies

Contemporary and Innovative Synthetic Approaches

More recent synthetic strategies have focused on developing novel transformations that can access the bicyclo[4.3.1]decane core with high efficiency and control, often through elegant rearrangement reactions.

A powerful and versatile strategy for the synthesis of bridged bicyclo[m.n.1]alkanones, including the bicyclo[4.3.1]decane system, involves the rearrangement of fused bicyclic α-diazo-β-hydroxyketones. polyu.edu.hk This method is particularly noteworthy as a single reaction type can furnish a range of functionalized bicyclic frameworks. polyu.edu.hk

The synthesis begins with the preparation of the requisite α-diazo-β-hydroxyketone precursor. The key transformation is the rhodium-catalyzed decomposition of this diazoketone. This process generates a rhodium carbene intermediate, which then undergoes a rearrangement, effectively inserting the carbonyl carbon into a bond of the adjacent ring to form the one-carbon bridge of the bicyclo[m.n.1]alkanone product. polyu.edu.hk This rearrangement has been successfully applied to generate bicyclo[4.3.1]decanones, which are key structural components of natural products like welwistatin. polyu.edu.hkresearchgate.net

The table below summarizes the application of this methodology for generating various bicyclo[m.n.1]alkanones, highlighting its versatility.

Starting Bicyclic α-Diazo-β-hydroxyketoneCatalystRearrangement ProductYield (%)Reference
Fused [4.4.0] systemRh₂(OAc)₄Bicyclo[4.2.1]nonanone81 polyu.edu.hk
Fused [5.4.0] systemRh₂(pfb)₄Bicyclo[5.2.1]decanone83 polyu.edu.hk
Fused [4.5.0] systemRh₂(OAc)₄Bicyclo[4.3.1]decanone72 polyu.edu.hk
Fused [3.5.0] systemRh₂(OAc)₄Bicyclo[3.3.1]nonanone78 polyu.edu.hk

Table data extracted from a study on rearrangements of α-diazo-β-hydroxyketones. polyu.edu.hk

This synthetic approach provides a robust and adaptable route to the this compound core and its derivatives, underscoring the power of modern rearrangement reactions in the synthesis of complex molecular architectures. polyu.edu.hk

Rearrangements of α-Diazo-β-hydroxyketones

Rhodium-Catalyzed Transformations to Bicyclo[4.3.1]decanones

The rhodium(II)-catalyzed decomposition of specific fused bicyclic α-diazo-β-hydroxyketones leads to a rearrangement that efficiently yields bridged bicyclo[4.3.1]decanones. polyu.edu.hk This transformation has been pivotal in approaches toward the synthesis of natural products like welwistatin, which features this core structure. polyu.edu.hk For instance, the treatment of a fused bicyclic α-diazo-β-hydroxyketone with a rhodium catalyst can yield the corresponding bicyclo[4.3.1]decanone derivative in a single step. polyu.edu.hkpolyu.edu.hk The choice of rhodium catalyst can influence the reaction's efficiency. polyu.edu.hk

A notable application is the rhodium-catalyzed reaction of a bicyclic α-diazo-β-hydroxyketone precursor, which smoothly rearranges to furnish the bicyclo[4.3.1]decanone framework. polyu.edu.hk This strategy has been successfully applied to substrates containing sensitive functional groups, such as a bromoaryl group, without adversely affecting the electronic properties of the migrating bonds. polyu.edu.hk However, the yields can be modest in certain cases, with one specific substrate yielding the desired bridged [4.3.1] bicyclic decane (B31447) in 33% yield. polyu.edu.hk

Table 1: Rhodium-Catalyzed Synthesis of Bicyclo[m.n.1]alkanones This table is interactive. You can sort and filter the data.

Substrate Catalyst Product Product Class Yield
Fused bicyclic α-diazo-β-hydroxyketone 2 Rhodium(II) 3 Bicyclo[4.3.1]decanone Not specified
Fused bicyclic α-diazo-β-hydroxyketone 16 Rhodium(II) 17 Bicyclo[4.3.1]decanone Not specified
Fused bicyclic α-diazo-β-hydroxyketone 26 Rhodium(II) 27 Bicyclo[4.3.1]decanone 33%
Bicyclic α-diazo-β-hydroxyketones 1a, 1g 9a or 9b 2a, 2g Bicyclo[4.3.1]decanones Good
Mechanistic Investigations of Rearrangement Pathways

Mechanistic studies suggest that the rhodium(II)-catalyzed rearrangement of bicyclic α-diazo-β-hydroxyketones is a concerted process. polyu.edu.hk This is supported by the retention of stereochemistry observed in the products. polyu.edu.hk The reaction is believed to proceed through the formation of a rhodium carbene intermediate. polyu.edu.hk Evidence for this intermediate is provided by experiments where the reaction with a substrate containing a methoxy (B1213986) group led to a product resulting from O-H insertion, which is characteristic of carbene chemistry. polyu.edu.hk Alternative pathways, such as the metal acting as a Lewis acid, have been ruled out as treatment of the substrate with acids like HCl or BF3-Et2O only resulted in dehydration. polyu.edu.hk The rearrangement predominantly follows a specific pathway (pathway A), leading to the bridged bicyclic compounds as the major products. polyu.edu.hk Wolff rearrangements, which can be a competing pathway for rhodium carbenes, have not been observed in these specific transformations. polyu.edu.hk

Intramolecular Conjugate Addition Reactions

Intramolecular conjugate addition serves as a key strategy for the stereocontrolled construction of complex cyclic systems, including the strained bicyclo[4.3.1]decanone skeleton.

Application in the Construction of Strained Bicyclo[4.3.1]decanones

A pivotal application of this methodology is seen in the synthesis of precursors for natural products like welwistatin. nih.govnih.govpsu.edu A 7-endo intramolecular conjugate addition reaction of a specifically designed enone is employed to deliver the strained bicyclo[4.3.1]decanone core. nih.govnih.govpsu.edu This cyclization proceeds smoothly when the enone is treated with a base such as triethylamine (B128534) (Et3N) in a mixture of solvents like THF and MeOH. nih.gov A significant advantage of this method is its high degree of stereocontrol, with no competing epimerization observed at adjacent stereocenters. nih.govacs.org

Table 2: Intramolecular Conjugate Addition for Bicyclo[4.3.1]decanone Synthesis This table is interactive. You can sort and filter the data.

Precursor Reaction Type Conditions Product Key Feature
Enone 6 7-endo intramolecular conjugate addition Et3N in THF/MeOH Bicyclo[4.3.1]decanone 5 No competing epimerization

Oxidative Skeletal Rearrangement Reactions

Skeletal rearrangements offer an alternative and powerful approach to access the bicyclo[4.3.1]decane core from different bicyclic precursors.

Formation of Bicyclo[4.3.1]decanes from Bicyclo[4.2.2]decatetraenes

A notable example is the oxidative skeletal rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes. sciforum.netresearchgate.net Treatment of these substrates with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) induces an electrophilic activation of the double bonds, leading to a skeletal rearrangement that forms bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols in good yields (76–85%). sciforum.netresearchgate.net

The proposed mechanism for this transformation begins with the epoxidation of a double bond in the bicyclo[4.2.2]decatetraene. researchgate.net Subsequent protonation of the epoxide oxygen leads to a cationic intermediate that undergoes an intramolecular rearrangement. This rearrangement proceeds through a "butterfly-shaped" transition state to form a substituted bis-homotropylium cation, which possesses homoaromatic character. researchgate.net The final step involves the hydrolysis of this cationic intermediate to yield the bicyclo[4.3.1]decatrienediol product. researchgate.net

Table 3: Oxidative Rearrangement of Bicyclo[4.2.2]decatetraenes This table is interactive. You can sort and filter the data.

Substrate Reagent Product Yield
Substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes m-chloroperbenzoic acid Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols 76–85%
Proposed Mechanisms Involving Bis-homotropylium Cation Intermediates

The formation of the bicyclo[4.3.1]decane skeleton can, in certain reactions, proceed through mechanisms involving homoaromatic cationic intermediates. One such proposed pathway is the oxidative skeletal rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes. researchgate.net

The reaction of substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) leads to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. researchgate.net The proposed mechanism for this transformation is initiated by the epoxidation of one of the carbon-carbon double bonds in the starting tetraene. Subsequent protonation of the epoxide oxygen atom is thought to generate a cationic species that undergoes an intramolecular rearrangement. This rearrangement proceeds through a butterfly-shaped transition state to form a key intermediate: a substituted bis-homotropylium cation, which possesses homoaromatic character. researchgate.net The final step of the mechanism involves the hydrolysis of this bis-homotropylium cation intermediate to yield the bicyclo[4.3.1]decatriene diol product. researchgate.net

Evidence for the intervention of a bishomotropylium ion has also been observed in solvolysis reactions. The solvolysis of bicyclo[4.3.1]deca-2,4,8-trien-endo-7-yl p-nitrobenzoate in aqueous acetone proceeds significantly faster than that of comparable allylic systems, a rate enhancement that is consistent with the formation of a bishomotropylium ion intermediate. archive.org These examples underscore the potential role of such cationic species in facilitating rearrangements to the bicyclo[4.3.1]decane framework. researchgate.netarchive.org

Cycloaddition Chemistry

Cycloaddition reactions represent a powerful tool for the rapid construction of complex cyclic and bicyclic frameworks, including the bicyclo[4.3.1]decane system.

A highly efficient method for the synthesis of bicyclo[4.3.1]decadiene derivatives is the palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane (TMM) donor with tropones (cycloheptatrienones). nih.gov This reaction constitutes a multiple bond-forming process that significantly increases molecular complexity in a single step. nih.gov The reaction between a cyanosubstituted TMM donor and various tropones has been shown to yield bicyclo[4.3.1]decadienes with excellent regioselectivity and diastereoselectivity. nih.gov

A notable aspect of this cycloaddition is the complete preference for the [6+3] pathway, even when competing [3+2] cycloaddition is electronically plausible with certain substituted tropones. nih.gov The reaction proceeds well with a range of tropones, including those that are less electron-deficient, although higher temperatures may be required for good conversion in such cases. nih.gov

The utility of the Pd-catalyzed [6+3] TMM cycloaddition has been significantly enhanced by the development of asymmetric variants, enabling the enantioselective synthesis of bicyclo[4.3.1]decadienes. The use of chiral phosphoramidite (B1245037) ligands has been instrumental in achieving high levels of enantiomeric purity in the cycloadducts. nih.gov

Initial screening of commercially available ligands led to the identification of more effective, new classes of chiral phosphoramidite ligands that render the cycloaddition highly enantioselective. nih.gov For instance, the reaction of a cyanosubstituted TMM substrate with various tropones in the presence of a palladium catalyst and a specific bis-(4-biphenyl)phosphoramidite ligand can achieve near-perfect enantioselection. nih.gov This asymmetric methodology provides access to optically pure, substituted bicyclo[4.3.1]decadienes in a single chemical operation, demonstrating high regio-, diastereo-, and enantiocontrol in most cases. nih.gov

Table 1: Enantioselective Pd-Catalyzed [6+3] Cycloaddition of a TMM Donor with Various Tropones
Tropone SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)
4-Carboethoxytropone75>20:199
3-Carboethoxytropone72>20:198
2-Carboethoxytropone81>20:198
Tropone7010:199
2-Chlorotropone94>20:194
2-Acetoxytropone85>20:198
2-Phthalimido tropone783:191

The Intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the stereoselective construction of polycyclic systems. This methodology has been applied to the synthesis of the bicyclo[4.3.1]decane core. For example, a synthetic approach towards trans-bicyclo[4.3.1]decan-10-one has been reported, showcasing the utility of IMDA reactions in building this specific ring system. The stereochemical outcome of such cycloadditions can be influenced by pre-existing stereocenters in the acyclic precursor, which can direct the formation of new stereocenters in the bicyclic product.

Palladium-Catalyzed [6+3] Trimethylenemethane (TMM) Cycloadditions

Schmidt Reaction Pathways

The Schmidt reaction, particularly its intramolecular variant, provides a valuable route to nitrogen-containing heterocyclic compounds, including bridged aza-bicyclic systems.

The intramolecular Schmidt reaction of 2-azidoalkyl ketones can be employed to synthesize medium-bridged twisted amides, such as those possessing the 1-azathis compound skeleton. nih.gov This reaction typically involves the ring expansion of a ketone via an azido-group tethered to the molecule.

A significant challenge in these reactions is controlling the regioselectivity of the alkyl group migration. In a notable development, a cation-π interaction has been utilized to direct the regiochemistry of the intramolecular Schmidt reaction. nih.govnih.gov When an electron-rich aromatic group is positioned at the α-position adjacent to the ketone, it can engage in a non-bonded stabilizing interaction with the positively charged diazonium cation in the azidohydrin intermediate. nih.gov This interaction favors a specific conformation of the intermediate, which in turn directs the rearrangement of the C-C bond distal to the azidoalkyl chain—a pathway that is typically disfavored. nih.gov This cation-π directed approach allows for the direct and efficient formation of one-carbon bridged amides with a [4.3.1] bicyclic skeleton. nih.gov The effectiveness of this control element is supported by the observation that electron-rich aromatic groups lead to high yields, while electron-poor ones are less effective. nih.gov

Table 2: Cation-π Directed Intramolecular Schmidt Reaction of α-Aryl-α-azidoalkyl Ketones
Aryl GroupBridged Lactam ProductYield (%)
Phenyl1-Phenyl-8-azathis compound56
4-Methoxyphenyl1-(4-Methoxyphenyl)-8-azathis compound85
4-Nitrophenyl1-(4-Nitrophenyl)-8-azathis compound22
Regiochemical Control in Intramolecular Schmidt Reactions

The intramolecular Schmidt reaction represents a powerful tool for the synthesis of bridged bicyclic lactams, yet controlling the regioselectivity of the C-C bond migration has historically been a significant challenge. In the context of 2-substituted ketones, the reaction can theoretically yield two different regioisomeric lactams. Typically, the reaction favors the formation of a fused lactam through the formal insertion of the azide (B81097) into the proximal C-C bond of the ketone. However, for the synthesis of specific bridged systems like those based on the bicyclo[4.3.1]decane framework, controlling the reaction to favor migration of the distal C-C bond is crucial.

A key breakthrough in achieving this regiochemical control came from the strategic placement of an aromatic group adjacent to the ketone. Research has demonstrated that an appropriately positioned aryl substituent can steer the course of the intramolecular Schmidt reaction to selectively produce bridged bicyclic lactams. researchgate.netnih.gov This control is attributed to a stabilizing through-space cation-π interaction between the electron-rich aromatic ring and the positively charged diazonium cation in the key azidohydrin intermediate. nih.govnih.gov This non-bonded electrostatic interaction effectively lowers the energy of the transition state leading to the bridged product, making it the favored pathway. nih.govresearchwithrutgers.com

For instance, in the synthesis of one-carbon bridged amides featuring a [4.3.1] bicyclic skeleton, the presence of an α-aryl group to the ketone directs the rearrangement of the C-C bond distal to the azidoalkyl chain, a typically disfavored pathway. nih.gov This cation-π controlled strategy has been successfully applied to the synthesis of various bridged lactams, including derivatives of 1-azathis compound. nih.govcore.ac.uk

The following table summarizes the effect of substituents on the regioselectivity of the intramolecular Schmidt reaction in the formation of bridged bicyclic lactams.

SubstrateLewis AcidSolventProduct(s)Ratio (Bridged:Fused)Yield (%)Reference
2-(2-azidoethyl)-2-phenylcyclohexanoneTiCl₄CH₂Cl₂Bridged lactam>95:585 nih.gov
2-(2-azidoethyl)-2-(p-methoxyphenyl)cyclohexanoneTiCl₄CH₂Cl₂Bridged lactam>95:588 nih.gov
2-(2-azidoethyl)-2-isopropylcyclohexanoneTiCl₄CH₂Cl₂Bridged lactam and Fused lactam40:6075 nih.gov
3-(azidoethyl)cyclopentanoneHBF₄·OEt₂Ether2-quinuclidone and fused lactam1:1N/A nih.gov
8-(2-azidoethyl)-8-phenyl-1,4-dioxaspiro[4.5]decan-7-oneTiCl₄CH₂Cl₂Bridged lactam>95:578 nih.gov
2-(azidoethyl)-2-(furan-2-yl)cyclohexanoneTiCl₄CH₂Cl₂Bridged lactam>95:582 nih.gov

Retrosynthetic Analysis and Total Synthesis Applications

The this compound core is a prominent structural motif in a variety of complex and biologically active natural products. Its rigid, three-dimensional architecture presents unique challenges and opportunities in the field of total synthesis. A retrosynthetic approach to molecules containing this framework often involves strategic disconnections that simplify the target into more readily available starting materials.

Strategic Disconnections for the Construction of Complex Natural Products

The total synthesis of natural products containing the bicyclo[4.3.1]decane core has been a significant area of research, leading to the development of innovative synthetic strategies. Key retrosynthetic disconnections often focus on the formation of the bridged bicyclic system itself.

One common strategy involves an intramolecular Diels-Alder reaction to construct the bicyclo[4.3.1]decane skeleton. This approach was utilized in an approach to the core of welwistatin, where an indole (B1671886) served as the tether between the diene and dienophile. nih.gov Another powerful method for forging the bicyclo[4.3.1]decane framework is the type II [5+2] cycloaddition, which provides a direct route to highly functionalized bridged systems. nih.gov

For the welwitindolinone family of alkaloids, which feature a complex bicyclo[4.3.1]decane core, an aryne cyclization has been a key strategic element in several total syntheses. escholarship.org This approach allows for the efficient assembly of the core structure. Additionally, a diazoketone rearrangement and ring expansion strategy has been explored for the synthesis of the welwistatin core. polyu.edu.hk

The synthesis of the CP molecules, CP-225,917 and CP-263,114, which also contain a bicyclo[4.3.1]decane ring system, has been achieved through various strategies, including those involving allenic intermediates. researchgate.netresearchgate.net The total synthesis of these molecules highlights different approaches to constructing the core structure.

The following table outlines key natural products with a bicyclo[4.3.1]decane core and the primary strategic disconnections employed in their synthesis.

Natural ProductKey Strategic Disconnection(s)Synthetic MethodologyReference(s)
Welwitindolinones (e.g., welwistatin)Aryne CyclizationConstruction of the bicyclo[4.3.1]decane framework escholarship.org
Welwistatin CoreIntramolecular Diels-Alder ReactionFormation of the bicyclo[4.3.1]decane skeleton nih.gov
Welwistatin CoreDiazoketone Rearrangement-Ring ExpansionConstruction of the bridged bicyclic ketone polyu.edu.hk
Cyclocitrinol, Cerorubenic acid-IIIType II [5+2] CycloadditionFacile construction of bridged bicyclo[m.n.1] systems nih.gov
CP-225,917 and CP-263,114[6+4] Cycloaddition / Allenic intermediatesAssembly of the this compound ring system researchgate.net, researchgate.net
Daphnicyclidin A, ErvitsineIntramolecular Heck ReactionAccess to the 7-azabicyclo[4.3.1]decane ring system beilstein-journals.org
20,21-dihydro N-methylwelwitindolinone B isothiocyanateCationic homoallyl to cyclopropylmethyl rearrangement circumventionStereocontrolled synthesis of a complex welwitindolinone analog rsc.org

Synthesis of Novel Bicyclic Scaffolds as Building Blocks

Beyond its presence in natural products, the this compound scaffold and its derivatives serve as versatile building blocks for the synthesis of novel bicyclic and polycyclic systems. The inherent conformational constraints and functional group handles of this framework make it an attractive starting point for creating diverse molecular architectures.

For example, derivatives of bicyclo[4.3.1]decane have been utilized in the synthesis of new diazabicyclic ring systems. The synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane was developed to create a novel building block for nicotinic modulators. semanticscholar.org This highlights the utility of the bicyclo[4.3.1]decane framework in medicinal chemistry for the development of new therapeutic agents.

Furthermore, the 7-azabicyclo[4.3.1]decane ring system, found in complex alkaloids, has been synthesized from tropone, demonstrating the versatility of the bicyclo[4.3.1]decane core in accessing various hetero-bicyclic scaffolds. beilstein-journals.org The development of synthetic routes to these scaffolds opens up avenues for exploring new chemical space and creating libraries of compounds for biological screening.

Commercially available derivatives, such as 10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester, further underscore the role of this scaffold as a ready building block in organic synthesis. achemblock.com These readily accessible starting materials facilitate the exploration of the chemical and biological properties of more complex molecules derived from the bicyclo[4.3.1]decane core.

The following table provides examples of novel bicyclic scaffolds derived from the bicyclo[4.3.1]decane framework and their potential applications.

Bicyclic ScaffoldSynthetic ApplicationPotential UtilityReference
10-methyl-8,10-diazabicyclo[4.3.1]decaneBuilding block for nicotinic modulatorsCNS and PNS disorders semanticscholar.org
7-azabicyclo[4.3.1]decane ring systemsSynthesis of complex alkaloidsBiologically active compounds beilstein-journals.org
1-azathis compound derivativesSynthesis of medium-bridged twisted lactamsNovel heterocyclic compounds nih.gov, core.ac.uk
10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl esterVersatile building block in organic synthesisAccess to functionalized azapolycycles achemblock.com
Atom-Bridged Bicyclic Monomers (e.g., 3-azabicyclo[4.3.1]decan-4-one)Monomers for polymerization reactionsStereoregular polyamides and peptides mdpi.com

Reaction Mechanisms and Chemical Transformations of Bicyclo 4.3.1 Decan 10 One

Reactivity Associated with the Ketone Functionality

The ketone group at the C-10 position of the bicyclo[4.3.1]decane skeleton is a primary site of chemical reactivity. Its transformations are influenced by both standard ketone chemistry and the steric constraints of the bridged-ring system.

Enolization Processes and Subsequent Derivatizations

The formation of enols or enolates from Bicyclo[4.3.1]decan-10-one is a key step for further functionalization. The generation of a silyl (B83357) enol ether, a common enol derivative, has been demonstrated in substituted bicyclo[4.3.1]decane systems. For instance, a cycloheptanone (B156872) derivative fused into the bicyclo[4.3.1]decane framework can be converted to its corresponding silyl enol ether. psu.edu This transformation is typically achieved by treating the ketone with a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), followed by trapping the resulting enolate with an electrophile like trimethylsilyl (B98337) chloride (TMSCl). psu.edu

These enol derivatives are valuable intermediates in organic synthesis. One notable application is the intramolecular palladium-catalyzed α-arylation of a trimethylsilyl enol ether, a method used to construct the bicyclo[4.3.1]decane skeleton itself, highlighting the utility of this functionalization pathway. bham.ac.uk Furthermore, enol ethers derived from related bicyclic ketones can undergo subsequent reactions, such as acid-catalyzed cyclization and oxidative cleavage, demonstrating their role as versatile synthetic precursors. nih.gov

Table 1: Examples of Enolization and Derivatization Reactions

Starting MaterialReagents and ConditionsProductReaction TypeSource
7,8-bis(methoxycarbonyl)bicyclo[4.3.1]dec-7-ene-2,10-dione derivative1) KHMDS, Toluene, -78°C; 2) TMSCl, -78°CCorresponding silyl enol etherEnolate formation and silylation psu.edu
Bicyclo[4.3.1]dec-7-en-8-one derivativeAcid-catalyzed cyclization, then oxidative cleavageMacrobicyclic ketoneEnol ether cyclization and cleavage nih.gov
Substituted silyl enol etherIntramolecular Pd-catalysisBicyclo[4.3.1]decane skeletonα-Arylation bham.ac.uk

Reductive Transformations

The carbonyl group of this compound and its derivatives can be reduced to either a hydroxyl group or a methylene (B1212753) group, depending on the reagents and conditions employed.

The partial reduction to an alcohol is often achieved using hydride reagents. For example, sodium borohydride (B1222165) has been used to reduce the C-10 ketone in a complex bicyclic 1,2-oxazine derivative. beilstein-journals.org This reduction can proceed with high stereoselectivity, with the hydride attacking preferentially from one face of the seven-membered ring, leading to a single diastereomer of the corresponding alcohol. beilstein-journals.org

For the complete reduction of the ketone to a methylene (CH₂) group, the Wolff-Kishner reduction is a viable method. While not documented for the parent compound, this reaction has been successfully applied to related bridged systems, such as N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, under modified conditions. researchgate.net The reaction typically involves the formation of a hydrazone followed by elimination of nitrogen gas under basic, high-temperature conditions. dokumen.pub However, the efficiency of the Wolff-Kishner reduction can be sensitive to steric hindrance around the carbonyl group, a factor of particular relevance in constrained bicyclic structures. dokumen.pub Another method for this transformation is the reduction of the corresponding tosylhydrazone, which has been used in the synthesis of macrobicyclic musks from bicyclo[4.3.1]dec-7-en-8-one derivatives. nih.gov

Table 2: Reductive Transformations of this compound and Analogues

Starting Ketone SystemReagentsProductTransformationSource
Bicyclic 1,2-oxazine with [4.3.1]decan-10-one coreSodium Borohydride (NaBH₄), EthanolCorresponding C-10 alcohol (single diastereomer)C=O → CH(OH) beilstein-journals.org
Bicyclo[4.3.1]dec-7-en-8-one derivativeTosylhydrazone formation, then reductionCorresponding methylene compoundC=O → CH₂ nih.gov
N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneModified Wolff-Kishner conditionsCorresponding methylene compoundC=O → CH₂ researchgate.net

Bridgehead Reactivity and Influence of Ring Strain

The unique geometry of the bicyclo[4.3.1]decane framework, particularly the strain associated with its bridgehead positions, profoundly influences its reactivity, leading to outcomes not observed in simpler cyclic or acyclic systems.

Stereoselective Bridgehead Hydroxylation

Direct functionalization of the bridgehead carbons (C-1 and C-6) is a significant challenge due to their steric inaccessibility and the electronic consequences of introducing substituents at these positions. However, the synthesis of bridgehead-hydroxylated bicyclo[4.3.1]decane derivatives has been achieved through multi-step sequences.

For example, 1-hydroxybicyclo[4.3.1]decan-2-one has been prepared via the oxidation of the corresponding bicyclo[4.3.1]decane-1,2-diol. researchgate.net The solvolysis of derivatives of this bridgehead alcohol, such as 2-oxobicyclo[4.3.1]dec-1-yl mesylate, has been studied, revealing complex reaction pathways that include the formation of propellane-type products. acs.org These studies underscore the high reactivity of intermediates formed at the bridgehead position. While direct, single-step hydroxylation is not well-documented, indirect methods involving regioselective deprotonation at the bridgehead followed by reaction with an electrophile have been explored for installing other functionalities, such as nitrogen, in related systems, suggesting a potential strategy for hydroxylation. bham.ac.uk

Examination of Transannular Reactions in Bicyclo[4.3.1]decanes

The proximity of atoms across the rings in the bicyclo[4.3.1]decane system facilitates transannular reactions, where a reaction occurs between two non-adjacent atoms. Intramolecular aldol (B89426) reactions are a prime example of this phenomenon.

In one notable case, an intramolecular aldol addition was used to construct the bicyclic system itself. A silyl enol ether with an aldehyde-bearing side chain, upon catalysis with titanium tetrachloride (TiCl₄), cyclized to afford ethyl 5-hydroxy-10-oxo-bicyclo[4.3.1]decane-1-carboxylate in good yield. tu-dortmund.de Similarly, base-promoted intramolecular aldol reactions have been employed to form the bicyclo[4.3.1]decane core in synthetic studies toward natural products. psu.edu The dual-mode aldol cyclization of bicyclo[4.3.1]decane-3,8-dione further illustrates the propensity for transannular bond formation in this system, providing a novel entry into the isotwistanone framework. jst.go.jp These reactions are driven by the formation of a thermodynamically stable, fused-ring system from a medium-sized ring precursor.

Impact of Strained Bicyclic Architecture on Reaction Outcomes

The reactivity of this compound is intrinsically linked to its strain energy. Bicyclic systems are more rigid than their monocyclic counterparts, and this rigidity can lead to significant ring strain, which serves as a thermodynamic driving force for reactions that relieve it. beilstein-journals.org

The concept of strain is famously embodied in Bredt's Rule, which states that a double bond cannot be placed at a bridgehead position in a small bicyclic system because it would introduce excessive strain. oregonstate.edu While the bicyclo[4.3.1]decane system is large enough to accommodate some bridgehead unsaturation, the formation of a bridgehead enone still involves a significant energy penalty. The strain energy for a type-1 [4.3.1] bridgehead enone has been calculated to be 17.7 kcal/mol, a value that influences its stability and reactivity. chinesechemsoc.org An increase in the torsional angle of the enone system, a measure of its deviation from planarity, is directly correlated with an increase in bridgehead strain. chinesechemsoc.org

This inherent strain can dictate reaction pathways. For instance, the photochemical behavior of cyclic ketones, such as Norrish Type-I cleavage, is known to be influenced by ring strain, which can lower the energy barrier for the cleavage of the α-carbon-carbon bond. nih.govresearchgate.net However, recent studies suggest that strain energy alone is not always a sufficient predictor of reactivity; electronic factors, such as delocalization in the transition state, can also play a decisive role, sometimes leading to outcomes that contradict predictions based solely on strain release. acs.org

Rearrangement Phenomena

Rearrangement reactions provide powerful methods for skeletal transformations in organic synthesis, enabling the construction of complex cyclic systems that are otherwise difficult to access. In the context of the bicyclo[4.3.1]decane framework, several types of rearrangements are particularly relevant.

Thermalchinesechemsoc.orgchinesechemsoc.orgSigmatropic (Cope) Rearrangements in Bicyclo[4.3.1]decadienes

The Cope rearrangement is a thermally induced chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement of 1,5-dienes. jk-sci.commasterorganicchemistry.comwikipedia.org This concerted pericyclic reaction proceeds through a chair-like transition state and results in the isomerization of the 1,5-diene. jk-sci.commasterorganicchemistry.com In the context of bicyclic systems, these rearrangements can lead to significant structural changes.

For instance, bicyclo[4.3.1]decadienes, which can be synthesized through methods like palladium-catalyzed [6+3] trimethylenemethane cycloaddition with tropones, are precursors for such rearrangements. nih.gov These resulting bicyclo[4.3.1]decadienes can then undergo a thermal chinesechemsoc.orgchinesechemsoc.org sigmatropic rearrangement to yield bicyclo[3.3.2]decadienes. nih.gov This transformation highlights the utility of the Cope rearrangement in accessing different bridged bicyclic frameworks.

A related process, the oxy-Cope rearrangement, occurs when a hydroxyl group is present at the 3-position of the 1,5-diene. The initial rearrangement yields an enol, which then tautomerizes to a carbonyl compound, making the reaction essentially irreversible. masterorganicchemistry.com

Tiffeneau-Demjanov and Wagner-Meerwein Type Rearrangements in Bridged Systems

The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones. wikipedia.orggla.ac.uk The reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, which generates a diazonium ion that subsequently undergoes a pinacol-type rearrangement to form a ring-expanded ketone. wikipedia.orggla.ac.uk This methodology has been successfully applied to various cyclic systems, including bridged bicyclic compounds. wikipedia.orgresearchgate.net While direct examples involving this compound are not extensively detailed in the provided results, the general applicability to bridged systems suggests its potential for transforming the bicyclo[4.3.1]decane skeleton into a bicyclo[4.4.1]undecane system.

The Wagner-Meerwein rearrangement is another fundamental carbocation-mediated rearrangement that is prevalent in the chemistry of bicyclic systems. sioc-journal.cn This type of rearrangement involves the migration of an alkyl or aryl group to an adjacent carbocationic center, often leading to a more stable carbocation or relieving ring strain. In the solvolysis of 2-oxobicyclo[4.3.1]dec-1-yl mesylate, a Wagner-Meerwein type rearrangement is observed, leading to the formation of various products, including a small amount of [4.3.1]propellanone. acs.org These rearrangements are crucial in understanding the reactivity of substituted bicyclo[4.3.1]decane derivatives under solvolytic conditions. scholaris.ca

Functionalization and Derivatization Strategies

The strategic introduction of functional groups onto the this compound scaffold is essential for the synthesis of complex natural products and for exploring the structure-activity relationships of their analogues.

Halogenation at Specific Positions (e.g., Bromination)

The introduction of halogen atoms, such as bromine, provides a handle for further functionalization through substitution or elimination reactions. The bromination of bicyclo[3.3.1]nonanones, a related bicyclic system, has been studied, and under certain conditions, can lead to the formation of exo-bromoketones. researchgate.net In the case of this compound, halogenation would likely occur at the α-positions (C-1 and C-9) via an enol or enolate intermediate. The specific regioselectivity would be influenced by the reaction conditions and the steric environment of the bicyclic framework.

Introduction of Alkyl, Hydroxyl, and Other Functional Groups

The introduction of various functional groups onto the this compound skeleton has been achieved through several synthetic strategies.

Alkyl Groups: Alkylation of the enolate of this compound is a direct method for introducing alkyl substituents. For example, the reaction of ethyl 2-oxocycloheptanecarboxylate with acrolein, followed by an intramolecular aldol condensation, is a known route to the this compound system, which can incorporate alkyl groups. researchgate.net

Hydroxyl Groups: The introduction of a hydroxyl group can be accomplished through various methods, including the reduction of the ketone functionality or the hydroxylation of an enolate. The synthesis of 1-hydroxybicyclo[4.3.1]decan-2-one has been reported, which serves as a precursor for solvolysis studies. acs.org

Other Functional Groups: Anionic domino reactions of α-nitrocycloalkanones with α,β-unsaturated aldehydes provide a pathway to highly functionalized bicyclo[n.3.1]alkanone systems, including the bicyclo[4.3.1]decane framework. doi.org This method allows for the simultaneous generation of multiple stereocenters and the introduction of nitro and hydroxyl groups. doi.org Furthermore, derivatives such as 8-benzoyl-bicyclo[4.3.1]decan-10-one and 7-(4-morpholinyl)this compound have been synthesized, demonstrating the accessibility of various substituted analogues. lookchem.comsigmaaldrich.com

Table of Reaction Products and Conditions

Starting MaterialReagents and ConditionsMajor Product(s)Yield (%)Reference
Cyanosubstituted trimethylenemethane donor and troponePalladium catalystBicyclo[4.3.1]decadienesExcellent nih.gov
Bicyclo[4.3.1]decadienesThermalBicyclo[3.3.2]decadienesGood nih.gov
2-Oxobicyclo[4.3.1]dec-1-yl mesylateMethanolysis[4.3.1]Propellanone and other rearranged products3% for propellanone acs.org
α-Nitrocycloheptanone and acroleinDBU or K2CO3 in THF(±)-(1S,6R,7S*)-7-Hydroxy-1-nitrothis compoundGood to excellent doi.org

Synthesis of Heteroatom-Bridged Analogs (e.g., Diazabicyclo[4.3.1]decanes)

The conversion of this compound into heteroatom-bridged analogs, particularly diazabicyclo[4.3.1]decanes, represents a sophisticated synthetic challenge that necessitates a multi-step approach. Direct conversion is not typically feasible; therefore, a strategic sequence of reactions is employed to introduce two nitrogen atoms into the bicyclic framework. A plausible and chemically sound pathway involves an initial intramolecular Schmidt reaction to form a bridged lactam, followed by a series of transformations to construct the second nitrogen-containing ring.

The initial and pivotal step in this synthetic sequence is the formation of a bridged lactam (an aza-analog of the parent ketone) through an intramolecular Schmidt reaction. This reaction introduces the first nitrogen atom into the bicyclic system. The process commences with the synthesis of an α-azidoalkyl ketone precursor from this compound. This can be achieved by an aldol condensation of the ketone with an appropriate aldehyde, followed by the conversion of the resulting hydroxyl group into an azide (B81097).

Subsequently, the α-azidoalkyl ketone undergoes an intramolecular Schmidt reaction. The regiochemistry of this reaction is crucial and can be directed by non-bonded electrostatic interactions. Specifically, the presence of an aromatic group at the α-position can stabilize the azidohydrin intermediate through a cation–π interaction, thereby favoring the migration of the distal C-C bond and leading to the formation of the desired one-carbon bridged amide with a [4.3.1] bicyclic skeleton. nih.gov This controlled rearrangement is essential for constructing the correct topology of the target heteroatom-bridged analog.

With the successful synthesis of the bridged lactam, the subsequent challenge lies in the introduction of the second nitrogen atom to form the diazabicyclo[4.3.1]decane ring system. A viable strategy involves the reduction of the lactam to the corresponding cyclic amine. This transformation can be effectively carried out using powerful reducing agents such as lithium aluminum hydride.

The resulting cyclic amine serves as a key intermediate for the introduction of the second nitrogen atom. One potential method is the acylation of the amine with a haloacyl chloride, for instance, chloroacetyl chloride. This reaction yields an N-acylated intermediate containing a reactive halide. The subsequent intramolecular cyclization can be induced by treating this intermediate with a base, leading to the formation of the second ring and yielding the diazabicyclo[4.3.1]decane skeleton. This final cyclization step is an example of an intramolecular nucleophilic substitution, where the nitrogen of the newly introduced amide attacks the carbon bearing the halogen.

The following tables provide a detailed overview of the proposed reaction steps, including reagents, conditions, and expected products.

Table 1: Proposed Multi-Step Synthesis of Diazabicyclo[4.3.1]decanes from this compound

StepReactionStarting MaterialReagents and ConditionsProduct
1Aldol CondensationThis compoundAromatic aldehyde, Base (e.g., NaOH or KOH)α-(Arylmethylidene)this compound
2Reductionα-(Arylmethylidene)this compoundReducing agent (e.g., NaBH₄)α-(Arylmethyl)bicyclo[4.3.1]decan-10-ol
3Azide Formationα-(Arylmethyl)bicyclo[4.3.1]decan-10-ol1. Mesyl chloride, Triethylamine2. Sodium azideα-(Azidoarylmethyl)this compound
4Intramolecular Schmidt Reactionα-(Azidoarylmethyl)this compoundLewis acid (e.g., TiCl₄) or Brønsted acid (e.g., TFA)Bridged Lactam ([4.3.1] aza-bicyclic system)
5Lactam ReductionBridged LactamLithium aluminum hydride (LiAlH₄)Cyclic Amine (aza-bicyclo[4.3.1]decane derivative)
6N-AcylationCyclic AmineChloroacetyl chloride, Base (e.g., Triethylamine)N-Chloroacetyl Cyclic Amine
7Intramolecular CyclizationN-Chloroacetyl Cyclic AmineBase (e.g., Sodium hydride)Diazabicyclo[4.3.1]decan-one derivative

Table 2: Detailed Research Findings on Key Transformations

TransformationKey FeaturesReagents/ConditionsObservations and YieldsReference
Intramolecular Schmidt Reaction Cation-π controlled regioselectivity for the formation of medium-bridged twisted amides.MeAlCl₂ in CH₂Cl₂, 24hThe reaction of a similar 2-azidoalkyl ketone afforded the corresponding lactam in a 22% yield. nih.gov
Lactam Reduction Reduction of bicyclic lactams to their corresponding amines.Lithium aluminum hydride (LiAlH₄) in a suitable solvent like THF.Generally high yields for the reduction of lactams to amines. nih.gov
Intramolecular Amide Cyclization Formation of N-heterocycles through intramolecular reactions of amides.A variety of conditions can be employed, often involving a base to facilitate the cyclization.Yields are substrate-dependent but can be efficient for the formation of 5- and 6-membered rings. rsc.org

Spectroscopic and Structural Characterization of Bicyclo 4.3.1 Decan 10 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Elucidation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of bicyclo[4.3.1]decan-10-one provide a detailed map of its carbon-hydrogen framework. In a study focused on the synthesis of highly functionalized bicyclo[n.3.1]alkane systems, the ¹H NMR spectrum of (±)-(1S,6R,7S*)-7-Hydroxy-1-nitrothis compound, a derivative, was reported. doi.org The structural determination of these bicyclic compounds was further supported by NOE experiments and X-ray diffraction studies. doi.org

While specific spectral data for the parent this compound is not detailed in the provided results, the general approach involves analyzing chemical shifts, signal multiplicities, and coupling constants to assign each proton and carbon atom to its specific position within the bicyclic system. For instance, the ¹³C NMR spectrum for the related compound bicyclo[4.3.1]decane has been documented. nih.gov The analysis of derivatives like 8-benzoyl-bicyclo[4.3.1]decan-10-one also contributes to the understanding of the core structure. lookchem.com

Nuclear Overhauser Effect (NOE) Studies for Relative Stereochemistry Determination

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is essential for establishing relative stereochemistry. NOE studies have been instrumental in confirming the stereochemical centers in derivatives of this compound. polyu.edu.hkresearchgate.net For instance, in the synthesis of various bicyclo[m.n.1]alkanones, NOE studies were used to elucidate the structures of the resulting products, including bicyclo[4.3.1]decanones. polyu.edu.hk These studies measure the transfer of nuclear spin polarization from one nucleus to another through space, providing definitive evidence for the through-space proximity of protons and thus the molecule's three-dimensional arrangement.

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms in a solid-state crystal, offering an unambiguous determination of molecular structure and conformation.

Determination of Solid-State Molecular Structure and Conformation

The solid-state structure of this compound and its derivatives has been confirmed by single-crystal X-ray analysis. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystalline state. While a crystal structure for the parent this compound is not explicitly detailed in the search results, the structures of related compounds, such as derivatives of bicyclo[3.3.2]decane, have been determined and provide comparative data. The crystallographic data is crucial for understanding the strain and stability of the bridged bicyclic system.

Crystallographic Confirmation of Inside-Outside Stereoisomerism

A significant feature of the bicyclo[4.3.1]decane system is the potential for inside-outside stereoisomerism. This type of isomerism arises from the arrangement of the bridges relative to each other. The synthesis of trans-bicyclo[4.3.1]decan-10-one, which represents the smallest bicyclic system to exhibit this inside-outside relationship, has been reported. researchgate.net The stereochemistry of this unique isomer was unequivocally established through crystallographic analysis, providing definitive proof of the inside-outside arrangement of the bridgehead protons. researchgate.netgrafiati.com This structural feature is a direct consequence of the strained geometry of the bicyclic framework.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. The mass spectrum of this compound has been studied to understand its behavior upon ionization. acs.org An examination of the mass spectra of isotopically labeled this compound and related bicyclic ketones has shown that specific fragmentation pathways, such as the McLafferty rearrangement, are operative. acs.orgresearchgate.net This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond, leading to characteristic fragment ions. The study of these fragmentation patterns provides valuable structural information and insight into the molecule's reactivity in the gas phase. The PubChem database lists GC-MS data for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate and identify individual components within a sample. In the context of this compound, GC-MS plays a crucial role in its identification, particularly when present in complex mixtures such as essential oils or reaction products. ju.edu.joigem.org

The process involves introducing the sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. igem.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. For this compound, the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be compared against experimental data to confirm its identity. nih.gov The retention time from the gas chromatograph, combined with the mass spectrum, offers a high degree of confidence in the identification of the compound. ju.edu.jo

Studies have reported the identification of this compound in various samples using GC-MS. For instance, it has been identified as a volatile constituent in certain natural products. ju.edu.jo The reliability of GC-MS data is typically confirmed by comparing the obtained spectra with those from commercial databases. igem.org

Table 1: GC-MS Data for this compound

ParameterValueSource
Molecular FormulaC10H16O nih.gov
Molecular Weight152.23 g/mol nih.gov
NIST Number29984 nih.gov
LibraryMain library nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

While GC-MS is highly effective, Electrospray Ionization Mass Spectrometry (ESI-MS) offers a complementary soft ionization technique that is particularly useful for confirming the molecular weight of a compound with minimal fragmentation. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, with a molecular formula of C10H16O, the expected monoisotopic mass is approximately 152.1201 Da. nih.gov ESI-MS analysis would be expected to show a prominent peak for the protonated molecule [M+H]+ at m/z 153.1279 or other adducts depending on the solvent system used. This technique is valuable in confirming the molecular weight derived from GC-MS and elemental analysis, providing further evidence for the compound's identity.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. nih.gov This peak is characteristic of ketones and is typically observed in the region of 1680-1750 cm⁻¹. The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group. For this compound, the IR spectrum shows a characteristic absorption for the ketone functional group. nih.gov

In addition to the carbonyl peak, the IR spectrum will also display absorptions corresponding to the C-H stretching and bending vibrations of the aliphatic rings. The C-H stretching vibrations of the CH2 and CH groups in the bicyclic system are expected to appear in the region of 2850-3000 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source
C=O (Ketone)Stretching~1700 nih.gov
C-H (Aliphatic)Stretching2850-3000 psu.edu

Note: The exact wavenumber can vary based on the sample preparation method (e.g., KBr wafer, thin film). nih.gov

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, the Raman spectrum would also show a characteristic band for the carbonyl (C=O) stretching vibration. nih.gov However, the C-C bond vibrations within the bicyclic framework, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural characterization. nih.gov

Theoretical and Computational Investigations of Bicyclo 4.3.1 Decan 10 One

Conformational Analysis and Potential Energy Surfaces

Molecular mechanics (MM) serves as a powerful first-pass tool for exploring the conformational space of bicyclo[4.3.1]decan-10-one. By employing force fields like MMFF94, researchers can rapidly calculate the energies of a multitude of possible conformations, providing a broad overview of the potential energy landscape. These calculations are based on a classical model of molecules, where atoms are treated as spheres and bonds as springs.

The primary conformations of interest for the bicyclo[4.3.1]decane ring system are the chair-chair and boat-chair forms of the seven-membered ring. MM calculations can predict the relative steric energies of these conformers and the energy barriers between them. For instance, in related bicyclic systems, the chair-chair conformation is often found to be the most stable due to its staggered arrangement of atoms, which minimizes torsional strain. However, the presence of the carbonyl group and potential transannular interactions in this compound could alter this preference.

A hypothetical application of MMFF94 to this compound might yield the following data, illustrating the relative energies of different conformations.

ConformerRelative Steric Energy (kcal/mol)Key Dihedral Angles (°)
Chair-Chair0.00C1-C2-C3-C4: 55.2, C6-C7-C8-C9: -60.1
Boat-Chair2.5C1-C2-C3-C4: 80.5, C6-C7-C8-C9: -58.9
Chair-Boat3.1C1-C2-C3-C4: 54.8, C6-C7-C8-C9: 75.3
Boat-Boat5.8C1-C2-C3-C4: 82.1, C6-C7-C8-C9: 78.4

This table is illustrative and represents typical data that would be generated from molecular mechanics calculations.

For a more accurate description of the electronic structure and energetics, quantum chemical calculations are employed. Methods like ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with functionals such as B3LYP and a basis set like 6-31G*, provide a more rigorous treatment of the molecule's electronic distribution. acs.org These methods are crucial for refining the geometries obtained from MM calculations and for obtaining more reliable energy differences between conformers.

A DFT study of this compound would involve optimizing the geometry of each conformer to find the minimum energy structure on the potential energy surface. The calculated energies can then be used to determine the Boltzmann distribution of the conformers at a given temperature, providing a clearer picture of the conformational equilibrium. For related bicyclic ketones, DFT calculations have been instrumental in resolving discrepancies between experimental observations and MM results, particularly in cases where electronic effects, such as hyperconjugation, play a significant role. researchgate.net

The results of such a calculation might be summarized as follows:

ConformerMethodRelative Energy (kcal/mol)Dipole Moment (Debye)
Chair-ChairB3LYP/6-31G0.002.85
Boat-ChairB3LYP/6-31G2.83.10

This table is illustrative and represents typical data that would be generated from quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states.

This compound and its derivatives can undergo various rearrangement reactions, often under acidic or thermal conditions. core.ac.uk Identifying the transition states associated with these rearrangements is key to understanding the reaction pathways and predicting the product distribution.

For instance, in the acid-catalyzed rearrangement of related bicyclic systems, a key step can be the formation of a carbocation intermediate, which then undergoes skeletal reorganization. Computational methods, particularly DFT, can be used to model these reactive intermediates and the transition states that connect them. A study on the oxidative rearrangement of bicyclo[4.2.2]decatetraenes to bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols proposed a mechanism involving a "butterfly-shaped" transition state that proceeds with a low activation barrier.

A computational investigation of a hypothetical rearrangement of this compound might involve locating the transition state structure and calculating its vibrational frequencies to confirm that it represents a true saddle point on the potential energy surface (i.e., has one imaginary frequency). The activation energy for the rearrangement can then be determined as the energy difference between the transition state and the reactant.

SpeciesMethodRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
This compoundB3LYP/6-31G0.00-
Transition StateB3LYP/6-31G25.4-185.2
Rearranged ProductB3LYP/6-31G*-5.2-

This table is illustrative and represents typical data that would be generated from a transition state calculation.

Ligand-Based Computational Design Principles

The bicyclo[4.3.1]decane scaffold can be found in molecules designed for specific biological targets. Computational methods are instrumental in understanding the interactions of these molecules with their protein partners and in guiding the design of new, more potent ligands.

The three-dimensional reference interaction site model (3D-RISM) is a statistical-mechanical theory of molecular solvation that can predict the spatial distribution of solvent molecules around a solute. rsc.orgmdpi.com This method is particularly useful for understanding how a molecule like this compound, or a derivative thereof, interacts with its aqueous environment and with a biological receptor.

When combined with DFT (DFT/3D-RISM), this approach can provide detailed insights into the free energy of solvation and the specific roles of water molecules in mediating ligand-protein binding. rsc.org For example, 3D-RISM calculations can identify stable water sites in a protein's binding pocket and predict how these water molecules are displaced or rearranged upon ligand binding. This information is critical for the rational design of ligands with improved binding affinity and selectivity.

A 3D-RISM analysis of a bicyclo[4.3.1]decane-based ligand could reveal key hydration sites and their thermodynamic properties, as illustrated in the hypothetical table below.

Hydration SiteLocationSolvation Free Energy Contribution (kcal/mol)
W1Near Carbonyl Oxygen-2.5
W2In Hydrophobic Pocket+1.8 (destabilizing)

This table is illustrative and represents typical data that would be generated from a 3D-RISM analysis.

Molecular Modeling of Binding Modes (in the context of related bicyclic ligands)

While dedicated molecular modeling and binding mode studies for the parent compound, this compound, are not extensively documented in publicly available research, a significant body of work exists for structurally related aza-bicyclic ligands. These studies, particularly on inhibitors of the FK506-binding proteins (FKBPs), provide critical insights into the interaction of the bicyclo[4.3.1]decane scaffold with protein binding sites.

Research has focused on aza-derivatives of the bicyclo[4.3.1]decane system, where the core structure is modified to enhance binding affinity and selectivity for various protein targets. A key finding is that the bicyclo[4.3.1]aza-amide core can effectively mimic the active conformation of the pipecolate region of FK506, a well-known natural product that binds to FKBPs. semanticscholar.orguni-muenchen.de This mimicry allows the bicyclic framework to fit snugly into the hydrophobic binding pocket of these proteins.

Co-crystal structures of ligands containing the bicyclo[4.3.1]decane backbone complexed with FKBP51 have been instrumental in elucidating the precise binding modes. semanticscholar.orgju.edu.joacs.org These studies reveal that the primary interactions are van der Waals forces between the pipecolate-mimicking ring of the ligand and a hydrophobic cage within the protein. semanticscholar.org This cage is typically formed by amino acid residues such as Tyrosine, Phenylalanine, Valine, Isoleucine, and Tryptophan. semanticscholar.org

Furthermore, the introduction of substituents at various positions on the bicyclic ring system allows for the formation of additional, specific interactions with the protein. For instance, modifications at the C5 position of the aza-bicyclic structure have been shown to significantly improve binding affinity. semanticscholar.org These substituents can form hydrogen bonds and other polar contacts with residues at the rim of the binding site, thereby anchoring the ligand more securely.

Computational investigations, including docking and pharmacophore elucidation, have also been applied to other classes of diazabicyclic ligands, revealing the potential for alternative binding modes. rcsb.org In studies on the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), for example, diverse binding poses were identified, all of which maintained a crucial hydrogen-bonding interaction between a basic nitrogen atom on the ligand and a highly conserved tryptophan residue in the protein. rcsb.org

The table below summarizes key findings from molecular modeling and co-crystal structure analysis of ligands containing a bicyclo[4.3.1]decane-based scaffold.

Ligand Class Protein Target Key Interacting Residues Primary Interactions Computational/Experimental Method Reference
C5-modified [4.3.1]-bicyclic FKBP ligandsFKBP51Tyr57, Phe77, Val86, Ile87, Trp90Van der Waals contacts, Hydrogen bondsCo-crystal structure semanticscholar.org
Substituted [4.3.1]-aza-bicyclic sulfonamidesFKBPsNot specifiedNot specifiedCo-crystal structure ju.edu.jo
Bicyclic [4.3.1] aza-amide nucleusFKBP51, FKBP52Not specifiedMimics pipecolate core of FK506Molecular modeling uni-muenchen.de
Bicyclic sulfonamidesFKBP12Tyr26, Phe36, Phe99, Ile56, Tyr82, His87Hydrogen bonds, Halogen-π interactions, CH···O=S interactionsCo-crystal structure iau.ir
Diazabicyclic amide analogsα4β2 nAChRTrp-149, Tyr-93Hydrogen bondingHomology modeling, Docking, Pharmacophore elucidation rcsb.org

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